2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine

Kinase Inhibition GRK2 Computational Prediction

This 2-cyclopropyl-6-methyl pyrimidine features a morpholinopyridinylmethylamine side chain that creates a unique kinase hinge-binding pharmacophore. The cyclopropyl group imposes conformational rigidity, while the methyl group provides steric and electronic modulation. Substituting these elements is predicted to abolish target engagement. With no public selectivity profiling data, your lab can be the first to map its kinome-wide profile, particularly against GRK and PRMT families. Two robust synthetic routes (Buchwald-Hartwig amination, 72% yield; reductive amination, 65% yield) provide a foundation for scale-up.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 2177059-98-0
Cat. No. B2368115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine
CAS2177059-98-0
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CC2)NCC3=CN=C(C=C3)N4CCOCC4
InChIInChI=1S/C18H23N5O/c1-13-10-16(22-18(21-13)15-3-4-15)19-11-14-2-5-17(20-12-14)23-6-8-24-9-7-23/h2,5,10,12,15H,3-4,6-9,11H2,1H3,(H,19,21,22)
InChIKeyRARLHXPVRWZTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine: Baseline Compound Identification and Sourcing


The compound 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine (CAS 2177059-98-0) is a synthetic pyrimidine derivative featuring a cyclopropyl group at the 2-position, a methyl group at the 6-position, and a morpholinopyridinylmethylamine side chain. It has been noted as a potential G protein-coupled receptor kinase (GRK) inhibitor . Its molecular formula is C18H23N5O with a molecular weight of 325.4 g/mol [1]. Despite its listing in chemical catalogs, primary pharmacological characterization data in peer-reviewed literature is extremely limited.

Why Closely Related Pyrimidine Analogs Cannot Substitute for 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine


The specific combination of a 2-cyclopropyl, 6-methyl pyrimidine core with a 6-morpholinopyridin-3-yl methylamine substituent creates a unique pharmacophore that cannot be replicated by generic substitution. The cyclopropyl group imposes conformational rigidity, the methyl group provides steric and electronic modulation, and the morpholinopyridine moiety is a key determinant for kinase hinge-binding. Substituting any of these elements with close analogs (e.g., replacing cyclopropyl with isopropyl or the morpholine with piperidine) is predicted to abolish target engagement, as demonstrated by SAR studies on related pyrimidine kinase inhibitors [1]. Without direct experimental data on this compound, its specific binding profile remains uncharacterized, preventing any assumption of interchangeability.

Quantitative Differentiation Evidence for 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine


Target Engagement Potential: GRK2 Inhibitory Activity Prediction

No quantitative, head-to-head comparison data was found for this compound in primary literature or patents. A vendor's annotation suggests it is a pyrimidine derivative with potential as a GRK inhibitor . This is a class-level inference based on structural similarity to known kinase inhibitors [1]. The claim of GRK2 inhibition cannot be confirmed with an IC50 value or a comparison to a known standard like Cmpd101.

Kinase Inhibition GRK2 Computational Prediction

Anticancer Activity Profile Versus Standard Chemotherapeutics

A commercial listing reports inhibitory effects on cancer cell lines (e.g., 60% inhibition on T-47D breast cancer cells) . This is classified as supporting evidence from a non-primary source. A direct comparison to a standard chemotherapeutic agent like doxorubicin or a structurally related pyrimidine analog is absent. The data cannot be contextualized against a known baseline to establish differentiation.

Anticancer Activity Cell Viability Pyrimidine Derivatives

Synthetic Yield and Purity Profile Comparison

A synthetic route via Buchwald-Hartwig amination is described with a reported yield of 72% and a reductive amination alternative with a 65% yield . This is a supporting evidence point. In the absence of a comparator compound synthesized under identical conditions, this information is only useful for assessing the feasibility of in-house synthesis relative to procurement.

Synthetic Chemistry Yield Purity

Recommended Application Scenarios for 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine Based on Current Evidence


Primary Hit Identification in GRK2-Focused Drug Discovery

With a tentative link to GRK inhibition activity , this compound could be procured as a starting point for a medicinal chemistry program if no existing in-house library provides a similar morpholinopyrimidine scaffold. Its procurement is a hypothesis-driven investment; the compound's value is contingent on the user's ability to generate their own primary binding and selectivity data against key GRK family members, as no such data currently exists in the public domain.

Chemical Biology Tool for Profiling Kinase Selectivity

The well-defined morpholinopyrimidine core is a known kinase hinge-binding motif [1]. This compound could serve as a precursor for creating a focused library to probe kinase selectivity. The absence of public selectivity profiling data represents an opportunity; a research group procuring this compound could be the first to map its kinome-wide selectivity profile, particularly if head-to-head comparisons are made with non-morpholine analogs.

Synthetic Methodology Development and Scale-up Studies

The two reported synthetic routes, Buchwald-Hartwig amination (72% yield) and reductive amination (65% yield) , provide a foundation for a process chemistry project. The compound can be used as a model substrate to develop more efficient, scalable, or greener synthetic methodologies for this class of heterocycles, where the quantitative benchmark for success would be improving upon these published yields.

Quote Request

Request a Quote for 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.